Fmoc-5-chloro-L-tryptophan
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Overview
Description
Fmoc-5-chloro-L-tryptophan: is a derivative of the amino acid tryptophan, where the indole ring is substituted with a chlorine atom at the 5-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis of Fmoc-5-chloro-L-tryptophan typically begins with the protection of the amino group of 5-chloro-L-tryptophan using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-5-chloro-L-tryptophan can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common due to the stability of the Fmoc protecting group.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Fmoc-5-chloro-L-tryptophan is widely used in the synthesis of peptides and proteins, particularly in SPPS. Its stability and ease of removal make it an ideal protecting group for the amino group .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: The compound is used in the development of therapeutic peptides and proteins, particularly those targeting specific diseases such as cancer and autoimmune disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and other biologically active compounds .
Mechanism of Action
The mechanism of action of Fmoc-5-chloro-L-tryptophan primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the tryptophan residue during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-L-tryptophan: Similar to Fmoc-5-chloro-L-tryptophan but without the chlorine substitution on the indole ring.
Boc-5-chloro-L-tryptophan: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-5-chloro-L-tryptophan: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness:
Biological Activity
Fmoc-5-chloro-L-tryptophan (CAS No. 1257849-07-2) is a derivative of the amino acid tryptophan, which is critical for various biological processes, including protein synthesis and serotonin production. This compound is of particular interest due to its potential applications in biochemical research and pharmaceutical development. This article reviews the biological activity of this compound, highlighting its metabolic roles, interactions with biological systems, and implications in research.
This compound has the molecular formula C26H21ClN2O4 and a molecular weight of 460.91 g/mol. Its structural characteristics include:
- Boiling Point : Approximately 732.6 °C
- Solubility : Poorly soluble in water (0.000418 mg/ml)
- Log P : Varies between 2.43 and 5.4, indicating moderate lipophilicity .
1. Role in Protein Synthesis
Tryptophan is one of the essential amino acids, playing a pivotal role in protein synthesis. As it is present in lower concentrations compared to other amino acids, it can act as a rate-limiting factor in protein formation . The introduction of chlorine at the 5-position may alter its binding affinity and biological activity compared to standard L-tryptophan.
2. Serotonin Synthesis
This compound serves as a precursor for serotonin synthesis. The conversion process involves:
- Tryptophan hydroxylase catalyzing the conversion of tryptophan to 5-hydroxytryptophan (5-HTP).
- 5-HTP is subsequently decarboxylated to form serotonin .
This pathway is crucial as serotonin is implicated in mood regulation, sleep, and appetite control.
3. Interaction with Receptors
Research indicates that tryptophan derivatives can interact with various neurotransmitter receptors, including serotonin receptors. These interactions can influence neurochemical pathways and have implications for mood disorders and other psychiatric conditions .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- Case Study on Mood Disorders : A clinical trial examining L-tryptophan supplementation indicated that modifications like chlorination could enhance efficacy in treating depression by boosting serotonin levels.
- Neuropharmacology Research : Investigations into how Fmoc derivatives modulate neurotransmitter systems have shown promising results for developing new antidepressants.
Properties
IUPAC Name |
(2S)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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